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Compound of Interest

Compound Name: (5-Methoxypyridin-2-yl)methanol

Cat. No.: B151836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data
interpretation involved in the crystal structure analysis of derivatives of (5-Methoxypyridin-2-
yl)methanol. While crystallographic data for the parent compound is not readily available in
public databases, this guide will utilize a representative crystal structure of a related pyridyl
derivative, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, to illustrate
the core principles and data presentation. This compound, containing a substituted pyridine
moiety, serves as an excellent case study for understanding the structural analysis of this class
of molecules.

Introduction

(5-Methoxypyridin-2-yl)methanol and its derivatives are of significant interest in medicinal
chemistry and materials science due to their potential biological activities and utility as building
blocks in organic synthesis. Understanding the three-dimensional arrangement of atoms within
these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-
activity relationships (SAR), designing novel compounds with improved properties, and
understanding their solid-state behavior. This guide outlines the typical experimental workflow,
presents key crystallographic data in a structured format, and visualizes the logical flow of the
analysis.

Experimental Protocols
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The determination of a crystal structure is a multi-step process that begins with the synthesis
and crystallization of the compound of interest and culminates in the refinement of the crystal
structure.

Synthesis and Crystallization

The synthesis of the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-
imidazol-1-yl)-5-methylpyridine, was achieved through a multi-component reaction.

Synthesis of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine:[1] A
mixture of benzil (1 mmol), 2-amino-5-methylpyridine (1 mmol), p-anisaldehyde (1 mmol), and
ammonium acetate (1 mmol) in glacial acetic acid (25 ml) was heated at 60°C with stirring for
approximately 2 hours. The reaction progress was monitored by Thin Layer Chromatography
(TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into
cold water. The resulting solid product was collected by suction filtration and purified by
recrystallization from ethanol. Single crystals suitable for X-ray diffraction were obtained by the
slow evaporation of an ethanol solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer for data collection.

Data Collection:[1] A crystal of suitable dimensions (e.g., 0.30 x 0.20 x 0.20 mm) was mounted
on an X'calibur CCD area-detector single-crystal X-ray diffractometer. The data was collected
using graphite-monochromated MoKa radiation (A = 0.71073 A) at a temperature of 293(2) K. A
total of 5300 reflections were collected, of which 2980 were unique.

Structure Solution and Refinement:[1] The crystal structure was solved by direct methods using
software such as SHELXS-97. The positions of all non-hydrogen atoms were located from the
initial electron density map. Hydrogen atoms were placed in geometrically calculated positions
and refined using a riding model. The final structure was refined by full-matrix least-squares
procedures on F2, resulting in a final R-factor.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a series of tables. The following
tables present the crystallographic data for the representative compound, 2-(2-(4-
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Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine.[1]

Table 1: Crystal Data and Structure Refinement Details[1]
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Parameter Value
Empirical formula C30H25Ns0
Formula weight 455.54
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Orthorhombic
Space group Pca2:

Unit cell dimensions

a 19.0002(15) A
b 6.0827(4) A

C 18.6173(14) A
a 90°

B 90°

y 90°

Volume 2150.0(3) A3
z 4

Density (calculated) 1.406 Mg/m3
Absorption coefficient 0.087 mm~1
F(000) 960

Data collection

Reflections collected 5300

Independent reflections

2980 [R(int) = 0.025]

Refinement

Refinement method

Full-matrix least-squares on F?2
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Data / restraints / parameters 2980/1/316
Goodness-of-fit on F? 1.033

Final R indices [I>20(])] R1 = 0.0425, wR2 = 0.0968
R indices (all data) R1=10.0531, wR2 = 0.1012

Table 2: Selected Bond Lengths (A)[1]

Bond Length (A) Bond Length (A)
0(1)-C(26) 1.368(3) N(2)-C(8) 1.328(3)
0(1)-C(29) 1.423(4) N(2)-C(9) 1.385(3)
N(1)-C(1) 1.336(4) N(3)-C(8) 1.383(3)
N(1)-C(5) 1.350(3) N(3)-C(16) 1.439(3)
C(8)-N(2) 1.328(3) C(9)-C(10) 1.482(3)
C(8)-N(3) 1.383(3) C(16)-C(17) 1.489(3)
C(9)-N(2) 1.385(3) C(16)-C(22) 1.491(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)[1]

Atoms Angle (°) Atoms Torsion Angle (°)
C(26)-0(1)-C(29) 117.7(2) C(5)-N(1)-C(1)-C(2) 0.4(4)
C(1)-N(1)-C(5) 117.4(2) C(1)-N(1)-C(5)-C(4) -0.6(4)
C(8)-N(2)-C(9) 107.5(2) C(9)-N(2)-C(8)-N(3) -0.1(3)
C(8)-N(3)-C(16) 125.4(2) C(8)-N(2)-C(9)-C(10)  179.4(2)
N(1)-C(5)-N(3) 118.0(2) C(16)-N(3)-C(8)-N(2)  179.9(2)
N(2)-C(8)-N(3) 110.1(2) C(8)-N(3)-C(16)-C(17)  -110.0(3)
N(2)-C(9)-C(10) 121.2(2) C(8)-N(3)-C(16)-C(22)  70.0(3)
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Visualizations

Diagrams created using Graphviz (DOT language) help to visualize workflows and
relationships.
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Caption: Experimental workflow for crystal structure analysis.
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Caption: Logical flow of crystallographic data analysis.

Conclusion

The crystal structure analysis of (5-Methoxypyridin-2-yl)methanol derivatives provides
invaluable insights into their molecular geometry, conformation, and intermolecular interactions.
The representative example of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-
methylpyridine demonstrates a standard and effective protocol for such analyses. The detailed
crystallographic data, presented in a standardized format, is essential for computational
modeling, understanding biological activity, and designing new materials. This guide serves as
a foundational resource for researchers embarking on the structural characterization of this
important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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